REACTION_CXSMILES
|
[CH:1]([Cl:3])=[CH2:2].[CH2:4]=[CH:5][CH3:6].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[CH3:4][C:5]([C:2]1[CH:1]=[CH:12][C:7]([OH:13])=[CH:8][CH:9]=1)([C:10]1[CH:11]=[CH:12][C:7]([OH:13])=[CH:8][CH:9]=1)[CH3:6].[CH2:7]1[O:13][CH:2]1[CH2:1][Cl:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
vinylchloride propylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl.C=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following specimens were prepared
|
Type
|
ADDITION
|
Details
|
by mixing
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |